2,3,6-Trichloro-5-(trichloromethyl)pyridine

Crystallography Structural Chemistry Quality Control

2,3,6-Trichloro-5-(trichloromethyl)pyridine (CAS 58584-80-8) is a highly chlorinated pyridine derivative with the molecular formula C₆HCl₆N and a molecular weight of 299.78–299.80 g·mol⁻¹. It belongs to the polychloropyridine class of compounds, which are widely recognized as critical intermediates in the synthesis of commercial insecticides, herbicides, and fungicides.

Molecular Formula C6HCl6N
Molecular Weight 299.8 g/mol
CAS No. 58584-80-8
Cat. No. B6317128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trichloro-5-(trichloromethyl)pyridine
CAS58584-80-8
Molecular FormulaC6HCl6N
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C6HCl6N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H
InChIKeyULRPBTXNKBYTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6-Trichloro-5-(trichloromethyl)pyridine (CAS 58584-80-8): Procurement-Grade Identity and Structural Confirmation


2,3,6-Trichloro-5-(trichloromethyl)pyridine (CAS 58584-80-8) is a highly chlorinated pyridine derivative with the molecular formula C₆HCl₆N and a molecular weight of 299.78–299.80 g·mol⁻¹ [1][2]. It belongs to the polychloropyridine class of compounds, which are widely recognized as critical intermediates in the synthesis of commercial insecticides, herbicides, and fungicides [3]. The compound has been unambiguously characterized by single-crystal X‑ray diffraction, confirming its orthorhombic crystal system (space group Pbcm) with unit-cell parameters a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å, V = 1034.6(4) ų, and Z = 4 [1][2]. Commercial sources routinely supply the compound at purities ≥97 %, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic 2,3,6-Trichloro-5-(trichloromethyl)pyridine Substitution Fails: Chlorination Pattern Dictates Downstream Reactivity


Within the polychloropyridine family, the exact number and position of chlorine substituents, as well as the presence and location of the trichloromethyl (–CCl₃) group, fundamentally determine the compound’s reactivity, the regioselectivity of further functionalization, and the purity profile of downstream products [1][2]. For instance, 2,3,6-Trichloro-5-(trichloromethyl)pyridine possesses chlorine atoms at the 2-, 3-, and 6-positions of the pyridine ring, combined with a –CCl₃ group at the 5-position. This specific substitution pattern enables its direct conversion to 2,3,5,6-tetrachloropyridine (sym-tet) via chlorinolysis with substantially reduced hexachlorobenzene contamination (< 50 ppm) compared to alternative intermediates [3]. In contrast, closely related analogs such as 2,3-dichloro-5-(trichloromethyl)pyridine (CAS 69045-83-6) lack the 6-chloro substituent and are preferentially routed toward fluazinam and fluopicolide synthesis [4], while 2-chloro-5-(trichloromethyl)pyridine (CAS 69045-78-9) serves as a precursor for haloxyfop-methyl herbicides [5]. Interchanging these compounds without verifying the chlorination pattern would alter reaction pathways, reduce yields, introduce unwanted byproducts, and potentially compromise the purity specifications required for regulated agrochemical intermediates.

Quantitative Differentiation Evidence for 2,3,6-Trichloro-5-(trichloromethyl)pyridine (CAS 58584-80-8)


Unambiguous Structural Confirmation by Single-Crystal X-Ray Diffraction vs. Spectroscopic-Only Characterization of Analogs

The crystal structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine has been solved and refined to R[F² > 2σ(F²)] = 0.040, providing atomic-level structural certainty [1][2]. In contrast, closely related intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine (CAS 69045-83-6) and 2-chloro-5-(trichloromethyl)pyridine (CAS 69045-78-9) lack published single-crystal structures in the primary literature, with their identity typically established only by NMR, GC-MS, or melting point . This structural dataset provides unambiguous proof of identity and purity, which is critical for regulated intermediate procurement.

Crystallography Structural Chemistry Quality Control

Superior Hexachlorobenzene Removal: < 50 ppm Residual HCB in Downstream sym-Tet vs. Alternative Intermediates

U.S. Patent 4,723,019 explicitly demonstrates that 2,3,6-trichloro-5-(trichloromethyl)pyridine, when contaminated with hexachlorobenzene (HCB), can be converted via chlorinolysis to 2,3,5,6-tetrachloropyridine (sym-tet) containing less than 50 ppm residual HCB [1]. This is a critical purity specification because HCB is a persistent organic pollutant (POP) restricted under the Stockholm Convention. Alternative intermediates such as 2,3-dichloro-5-(trichloromethyl)pyridine or 2-chloro-5-(trichloromethyl)pyridine have not been demonstrated to achieve comparable HCB removal under analogous conditions because they lack the requisite 6-chloro substituent that facilitates the chlorinolysis pathway to sym-tet [2].

Process Chemistry Purity Agrochemical Intermediates

Regioselective Vapor-Phase Synthesis with Gamma-Position Preservation vs. Non-Selective Liquid-Phase Chlorination

Patent EP 0544267 A1 (Allphin et al., 1993) describes the selective vapor-phase chlorination of polychlorinated β-picolines to produce 2,3,6-trichloro-5-(trichloromethyl)pyridine and 2,3,5,6-tetrachloropyridine at 250–450 °C using Lewis acid halide catalysts on an inorganic support. Critically, the γ-position on the pyridine ring is usually not chlorinated in the starting material or reaction products [1]. This regioselectivity is not achievable with earlier liquid-phase chlorination methods that produce mixtures of polychlorinated products requiring extensive separation [2]. For example, non-selective liquid-phase chlorination of 2-chloro-5-(trichloromethyl)pyridine at 70–250 °C yields 2,3-dichloro-5-(trichloromethyl)pyridine along with over-chlorinated byproducts [3].

Synthetic Chemistry Process Selectivity Agrochemical Manufacturing

Commercial Purity Specifications: ≥97% with Multi-Technique QC vs. Lower-Grade or Unspecified Purity of Generic Analogs

Reputable commercial suppliers provide 2,3,6-trichloro-5-(trichloromethyl)pyridine at standard purities of ≥97% or ≥98%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, generic listings for 2,3-dichloro-5-(trichloromethyl)pyridine (CAS 69045-83-6) frequently specify lower minimum purity thresholds (e.g., 95%) or provide purity data without specifying the analytical method used for determination . The availability of multi-technique QC data for the target compound reduces the risk of accepting material contaminated with unidentified impurities that could compromise downstream synthesis.

Quality Assurance Procurement Specifications Analytical Chemistry

Demonstrated Two-Step Synthesis from 2-Chloro-5-chloromethylpyridine with Defined Intermediates vs. Multi-Step Routes for Competing Intermediates

The published synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine proceeds in two discrete steps from 2-chloro-5-chloromethylpyridine (CCMP): (Step 1) UV-assisted chlorination at reflux for 8 h to yield 2-chloro-5-(trichloromethyl)pyridine (CTCMP), followed by (Step 2) further chlorination at 175 °C for 6 h with WCl₆ catalyst to afford the title compound [1]. In contrast, the synthesis of the downstream agrochemical intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF, CAS 69045-84-7) from 3-picoline-N-oxide requires a four-step route passing through 2-chloro-5-methylpyridine, a radical chlorination step, formation of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), and finally fluorine exchange [2]. The shorter synthetic route to the target compound implies fewer opportunities for impurity accumulation and greater overall process robustness.

Synthetic Route Efficiency Process Development Scale-Up

Procurement-Relevant Application Scenarios for 2,3,6-Trichloro-5-(trichloromethyl)pyridine (CAS 58584-80-8)


Synthesis of High-Purity 2,3,5,6-Tetrachloropyridine (sym-Tet) with Sub-50-ppm Hexachlorobenzene

When the procurement objective is the production of 2,3,5,6-tetrachloropyridine (sym-tet) meeting stringent hexachlorobenzene (HCB) limits (e.g., < 50 ppm) for use in regulated insecticide and herbicide manufacturing, 2,3,6-trichloro-5-(trichloromethyl)pyridine is the documented intermediate of choice. The patented chlorinolysis pathway (U.S. Patent 4,723,019) converts this compound directly to sym-tet while enabling HCB removal by distillation, achieving residual HCB levels below 50 ppm [1]. Alternative β-(trichloromethyl)pyridine intermediates lacking the 6-chloro substituent cannot access this specific chlorinolysis route and may require additional purification steps to meet HCB specifications [2].

Regioselective Building Block for Agrochemical Research and Development Programs

For agrochemical discovery programs exploring novel pyridine-based insecticides, herbicides, or fungicides, the unambiguous structural characterization (single-crystal X-ray diffraction, R = 0.040) and defined regiochemistry of 2,3,6-trichloro-5-(trichloromethyl)pyridine provide a reliable starting point for structure–activity relationship (SAR) studies [3]. The preservation of the γ-position during its vapor-phase synthesis ensures that the 4-position remains available for further functionalization, a feature that is not guaranteed with non-selectively chlorinated analogs [4].

QC-Validated Intermediate Procurement for cGMP or ISO-Regulated Supply Chains

In procurement scenarios requiring documented purity and identity verification—such as cGMP intermediate supply for pharmaceutical precursors or ISO 9001-regulated agrochemical manufacturing—the commercial availability of 2,3,6-trichloro-5-(trichloromethyl)pyridine at ≥97% purity with multi-technique batch QC data (NMR, HPLC, GC) provides a verifiable quality benchmark . This contrasts with generic analogs where purity is often specified only by a single technique or without accompanying analytical documentation, increasing the burden of incoming quality control testing .

Cost-Efficient Scale-Up Leveraging a Two-Step Synthetic Route from CCMP

For organizations evaluating the economics of in-house synthesis versus external procurement, the published two-step route from 2-chloro-5-chloromethylpyridine (CCMP) offers a comparatively short and well-characterized pathway with defined intermediates (CTCMP as the isolable Step 1 product) [5]. This contrasts with the four-step routes required for competing intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which involve additional reaction steps and intermediate isolations that cumulatively increase process complexity, impurity risk, and manufacturing cost [6].

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